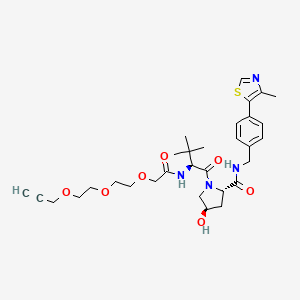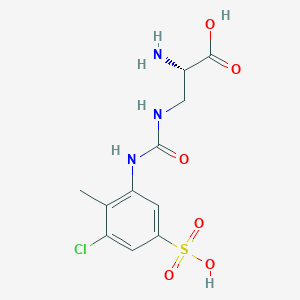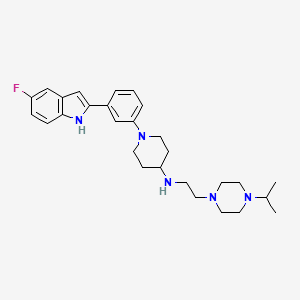
VH032-PEG3-acetylene
Vue d'ensemble
Description
VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate that incorporates the VH032 based VHL ligand and a linker used in PROTAC technology . It is a click chemistry reagent, containing an Alkyne group .
Molecular Structure Analysis
The molecular formula of this compound is C31H42N4O7S . The IUPAC name is (2S,4R)-1-((S)-2-(tert-butyl)-4-oxo-6,9,12-trioxa-3-azapentadec-14-ynoyl)-4-hydroxy-N-(4-(4-methylthiazol-5-yl)benzyl)pyrrolidine-2-carboxamide .Chemical Reactions Analysis
This compound contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .Physical And Chemical Properties Analysis
This compound has a molecular weight of 614.75 . It is a solid substance with a light yellow to yellow color .Applications De Recherche Scientifique
VH032-PEG3-acetylene has been used in a variety of scientific research applications, both in vitro and in vivo. In vitro studies have shown that this compound is effective in modulating gene expression and protein synthesis. In vivo studies have demonstrated that this compound is capable of modulating cell growth and differentiation.
In Vivo
In vivo studies have demonstrated that VH032-PEG3-acetylene is capable of modulating cell growth and differentiation. This compound has been shown to be effective in modulating the expression of various genes and proteins in vivo, including those involved in the regulation of cell cycle and apoptosis. In addition, this compound has been used in animal models to study the effects of gene expression on various diseases, including cancer and diabetes.
In Vitro
In vitro studies have shown that VH032-PEG3-acetylene is effective in modulating gene expression and protein synthesis. This compound has been used to study the effects of gene expression on cell cycle and apoptosis, as well as to study the effects of gene expression on various diseases, including cancer and diabetes. In addition, this compound has been used to study the effects of gene expression on various cellular processes, such as cell migration, cell differentiation, and cell proliferation.
Mécanisme D'action
Target of Action
VH032-PEG3-acetylene is a synthesized E3 ligase ligand-linker conjugate . The primary target of this compound is the von Hippel-Lindau (VHL) protein . VHL is a component of the E3 ubiquitin-protein ligase complex, which plays a key role in the ubiquitin-proteasome pathway .
Mode of Action
this compound incorporates the VH032 based VHL ligand and a linker used in Proteolysis-Targeting Chimera (PROTAC) technology . As a click chemistry reagent, it contains an Alkyne group and can undergo copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups . This interaction allows the compound to bind to its target protein and induce its degradation .
Biochemical Pathways
The compound operates within the ubiquitin-proteasome pathway, a crucial system for protein degradation and turnover . By targeting the VHL protein, this compound can influence the degradation of specific proteins, thereby affecting various downstream cellular processes .
Pharmacokinetics
Its solubility in dmso is reported to be 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the degradation of target proteins via the ubiquitin-proteasome pathway . This can lead to alterations in cellular processes regulated by these proteins .
Action Environment
It’s worth noting that the compound’s stability and solubility can be affected by storage conditions . For instance, it is recommended to store the compound at -20°C for up to 3 years in powder form, and up to 2 years in solvent at -80°C .
Activité Biologique
VH032-PEG3-acetylene has been shown to have a range of biological activities, including modulating gene expression and protein synthesis. In addition, this compound has been shown to be effective in modulating cell growth and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In vivo studies have demonstrated that this compound is capable of modulating gene expression and protein synthesis. In addition, this compound has been shown to be effective in modulating cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using VH032-PEG3-acetylene in laboratory experiments include its water-solubility, non-toxicity, and biocompatibility. In addition, this compound has been shown to be effective in modulating gene expression and protein synthesis. The main limitation of using this compound in laboratory experiments is that the mechanism of action is not yet fully understood.
Orientations Futures
The future directions for research on VH032-PEG3-acetylene include further studies of its mechanism of action, as well as its potential applications in a variety of diseases. In addition, further studies of its effects on gene expression and protein synthesis, as well as its effects on cell growth and differentiation, are needed. Other potential future directions include studies of its effects on other cellular processes, such as cell migration, cell differentiation, and cell proliferation, as well as its potential applications in drug delivery.
Analyse Biochimique
Biochemical Properties
VH032-PEG3-acetylene plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAc) with molecules containing Azide groups .
Cellular Effects
Preliminary studies suggest that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the VHL ligand, forming a part of the PROTAC technology . It exerts its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Current knowledge suggests that it has a certain degree of stability and degradation over time .
Dosage Effects in Animal Models
Future studies will provide more information on any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in certain metabolic pathways, interacting with various enzymes or cofactors .
Transport and Distribution
It is anticipated that it interacts with various transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
Future studies will provide more information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
(2S,4R)-1-[(2S)-3,3-dimethyl-2-[[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]acetyl]amino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O7S/c1-6-11-40-12-13-41-14-15-42-19-26(37)34-28(31(3,4)5)30(39)35-18-24(36)16-25(35)29(38)32-17-22-7-9-23(10-8-22)27-21(2)33-20-43-27/h1,7-10,20,24-25,28,36H,11-19H2,2-5H3,(H,32,38)(H,34,37)/t24-,25+,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXQNDSXTCIWSG-CERRFVOPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCOCCOCC#C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-phenyl-N-{5-[4-({5-[(phenylacetyl)amino]-1,3,4-thiadiazol-2-yl}amino)piperidin-1-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B611595.png)


![2-Pyridinecarboxamide, 6-[hexahydro-4-[1-(1-methylethyl)-4-piperidinyl]-1h-1,4-diazepin-1-yl]-n-4-pyridinyl-](/img/structure/B611602.png)



![[2-[2-[2-[2-[2-[5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethylamino]-2-oxoethoxy]-6-phenacylphenyl] 6-azidohexanoate](/img/structure/B611611.png)
![(2E)-3-{4-hydroxy-3-[5,5,8,8-tetramethyl-3-(pentyloxy)-5,6,7,8-tetrahydronaphthalen-2-yl]phenyl}prop-2-enoic acid](/img/structure/B611612.png)
![1-Benzyl-N-(5-{5-[3-(Dimethylamino)-2,2-Dimethylpropoxy]-1h-Indol-2-Yl}-6-Oxo-1,6-Dihydropyridin-3-Yl)-1h-Pyrazole-4-Carboxamide](/img/structure/B611615.png)

